2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile

Kinase inhibitor synthesis Structure-activity relationship Heterocyclic building block

This furo[3,2-b]pyridine building block features a unique 2-TMS/6-CN substitution pattern, enabling orthogonal functionalization for kinase inhibitor discovery. The TMS group provides a versatile synthetic handle for cross-coupling, while the cyano group offers a fixed hydrogen-bond acceptor. This precise combination is not substitutable, providing a distinct entry point for exploring underexplored 2,6-disubstituted chemical space and generating novel intellectual property.

Molecular Formula C11H12N2OSi
Molecular Weight 216.31 g/mol
CAS No. 1188988-30-8
Cat. No. B1390720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile
CAS1188988-30-8
Molecular FormulaC11H12N2OSi
Molecular Weight216.31 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)C#N
InChIInChI=1S/C11H12N2OSi/c1-15(2,3)11-5-9-10(14-11)4-8(6-12)7-13-9/h4-5,7H,1-3H3
InChIKeyHZYGQYDQNDEJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile (CAS 1188988-30-8) for Kinase-Targeted Chemical Biology and Drug Discovery Research


2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile (CAS 1188988-30-8) is a heteroaromatic building block containing a furo[3,2-b]pyridine core—a privileged scaffold in kinase inhibitor development [1]—with a trimethylsilyl group at the 2-position and a cyano substituent at the 6-position. The furo[3,2-b]pyridine motif is recognized for yielding highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway [1]. The compound has the molecular formula C11H12N2OSi and a molecular weight of 216.31 g/mol .

Why 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile Cannot Be Replaced by Common Furopyridine Analogs


Generic substitution of 2-(trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile with structurally similar furopyridine building blocks is not feasible due to the specific combination and positioning of functional groups. The furo[3,2-b]pyridine core itself is a privileged scaffold for kinase inhibitor discovery, with substitution patterns dictating target selectivity—3,5-disubstituted derivatives yield CLK inhibitors while 3,5,7-trisubstituted analogs modulate the Hedgehog pathway [1]. The 2-position trimethylsilyl group provides a synthetic handle for further cross-coupling reactions that is absent in unsubstituted or halo-substituted analogs, while the 6-position cyano group confers hydrogen-bond acceptor capacity and electronic modulation distinct from carbonitrile regioisomers at the 2-, 3-, or 7-positions . These positional and functional distinctions preclude direct substitution.

Quantitative Differentiation Evidence for 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile Against Closest Analogs


Positional Isomer Differentiation: 6-Carbonitrile vs. 2-, 3-, and 7-Carbonitrile Regioisomers

The target compound bears a cyano group at the 6-position of the furo[3,2-b]pyridine ring. In contrast, the closest commercially available regioisomers include furo[3,2-b]pyridine-2-carbonitrile (CAS 112372-11-9), furo[3,2-b]pyridine-3-carbonitrile (CAS 112372-17-5), and furo[3,2-b]pyridine-7-carbonitrile (CAS 190957-95-0) . The positioning of the electron-withdrawing nitrile group significantly influences the electronic distribution and reactivity of the heterocyclic scaffold, which in turn affects both synthetic accessibility of downstream derivatives and the binding orientation in biological targets [1]. The 6-position cyano group confers a distinct hydrogen-bond acceptor vector and dipole moment compared to the 2- or 3-position analogs.

Kinase inhibitor synthesis Structure-activity relationship Heterocyclic building block

2-Trimethylsilyl Group Enables C-Si Bond Functionalization Not Possible with 2-Unsubstituted Furo[3,2-b]pyridines

The trimethylsilyl (TMS) group at the 2-position of the furo[3,2-b]pyridine ring provides a synthetically versatile handle that can undergo ipso-substitution, protodesilylation, or serve as a masked hydrogen in Hiyama cross-coupling reactions [1]. The closest analog lacking this functional handle is the parent furo[3,2-b]pyridine-6-carbonitrile (CAS not available commercially), which would require de novo synthesis from entirely different starting materials to introduce substitution at the 2-position . Additionally, 2-(trimethylsilyl)furo[3,2-b]pyridine (CAS 111079-44-8) lacks the 6-position cyano group, making it unsuitable for applications requiring the electron-withdrawing and hydrogen-bonding properties of the nitrile .

C-Si bond activation Cross-coupling Late-stage functionalization

Dual Functionalization Pattern Maps to Kinase Inhibitor Scaffold Requirements Established in Peer-Reviewed Literature

Peer-reviewed literature establishes that 3,5-disubstituted furo[3,2-b]pyridines yield potent and highly selective CLK inhibitors, while 3,5,7-trisubstituted analogs function as sub-micromolar modulators of the Hedgehog pathway [1]. The target compound, with its 2-TMS and 6-CN substitution pattern, provides orthogonal functionalization vectors that map directly to the substitution requirements identified in this validated kinase inhibitor pharmacophore model. In contrast, commercially available building blocks such as 7-chloro-furo[3,2-b]pyridine-2-carbonitrile (CAS not fully characterized) offer only mono-directional synthetic access and lack the TMS handle for 2-position diversification [2].

CLK inhibitor HIPK inhibitor Hedgehog pathway modulator

Recommended Research Applications for 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile in Kinase Drug Discovery


Synthesis of Novel CLK and HIPK Inhibitor Candidates via 2-Position C-Si Bond Functionalization

This building block enables the synthesis of furo[3,2-b]pyridine-based kinase inhibitors where the 2-position can be diversified through ipso-substitution or cross-coupling of the TMS group, while the 6-position cyano group provides a fixed hydrogen-bond acceptor motif. This orthogonal functionalization strategy is particularly relevant for exploring chemical space around CLK1/2/4 and HIPK2 targets, where furo[3,2-b]pyridines have demonstrated high selectivity in peer-reviewed studies [1].

Construction of 2,6-Disubstituted Furo[3,2-b]pyridine Libraries for Hedgehog Pathway Modulator Screening

The 2-TMS/6-CN substitution pattern provides a starting point for generating focused libraries of 2,6-disubstituted furo[3,2-b]pyridines. While literature has extensively characterized 3,5-disubstituted and 3,5,7-trisubstituted series [2], the 2,6-disubstituted vector space remains comparatively underexplored, offering opportunity for novel intellectual property. The TMS group can be selectively converted to halogen or directly coupled with aryl/heteroaryl partners.

Medicinal Chemistry Optimization of Furo[3,2-b]pyridine-Derived TBK1/IKK Inhibitors

Patent literature describes furo[3,2-b]pyridine derivatives as TBK1 and IKK inhibitors for oncology and inflammatory disease applications [3]. The cyano group at the 6-position of this building block mimics the nitrile functionality present in optimized patent examples (e.g., 5-[2-(4-morpholin-4-ylphenyl)furo[3,2-b]pyridin-7-yl]-2-(oxan-4-yloxy)benzonitrile), while the 2-position TMS enables late-stage diversification to explore structure-activity relationships around the furan ring.

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